molecular formula C47H68O17 B1667955 Bryostatin 1 CAS No. 83314-01-6

Bryostatin 1

Cat. No.: B1667955
CAS No.: 83314-01-6
M. Wt: 905.0 g/mol
InChI Key: MJQUEDHRCUIRLF-MEBWOBETSA-N
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Description

Bryostatin 1 is a group of macrolide lactones derived from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to modulate protein kinase C (PKC) activity. This compound-1, the most studied member of this group, has shown promise in the treatment of various neurological disorders, cancer, and HIV/AIDS .

Biochemical Analysis

Biochemical Properties

Bryostatin 1 exhibits various biological activities through its interaction with protein kinase C (PKC) . It binds to the diacylglycerol-binding region within the C-1 regulatory domain of PKC . This interaction with PKC is believed to be central to the biochemical reactions influenced by this compound .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It inhibits proliferation, induces differentiation, and promotes apoptosis in numerous hematological and solid tumor cell lines . In neurological disorders, this compound has shown therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to protein kinase C (PKC), leading to the activation of PKC isozymes . This activation results in PKC auto-phosphorylation and translocation to the cell membrane . Following this, this compound-bound PKC is downregulated by ubiquitination and degradation in proteasomes .

Temporal Effects in Laboratory Settings

In cultured neuronal cells, this compound has been found to induce potent PKCα, δ, and ε activation at specific concentrations . Time course experiments showed that this compound triggered significant PKCε and PKCδ activation by 30 min and 1 h, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, rabbits pretreated with 10µg/kg this compound every other day before a relatively simple trace conditioning task showed more conditioned responses during the first 10 trials of each trace conditioning session than rabbits pretreated with the vehicle control .

Metabolic Pathways

Its primary mechanism of action is known to involve modulation of protein kinase C (PKC) activity .

Transport and Distribution

This compound is widely distributed in many organs but concentrated in the lung, liver, gastrointestinal tract, and fatty tissue . The concentration in the gastrointestinal tract, along with the fecal excretion, suggests the possibility of enterohepatic circulation of this drug .

Subcellular Localization

Initial activation of PKD1 with this compound leads to colocalization of the cytoplasmic pool of β-catenin with PKD1, trans-Golgi network markers, and proteins involved in vesicular trafficking . Activation of PKD1 by this compound decreases nuclear β-catenin expression and β-catenin/TCF transcription activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of bryostatin compounds is a complex and lengthy process due to their intricate structures. For instance, the synthesis of bryostatin 3 involves 22 steps in the longest linear sequence and 31 total steps. This synthesis employs highly atom-economical and chemoselective transformations, with alkynes playing a significant role in reducing the step count . Another notable synthesis is that of bryostatin 1, which proceeds in 29 total steps (19 in the longest linear sequence) and can be scaled to produce grams of material .

Industrial Production Methods

Industrial production of bryostatin is challenging due to its low natural abundance. The initial extraction from Bugula neritina provided only 18 grams from 14 tons of the marine organism. Efforts to boost production through aquaculture and synthetic biological approaches have been explored but remain in early stages .

Chemical Reactions Analysis

Bryostatin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of bryostatin 3, for example, involves chemoselective transformations where alkynes play a crucial role . . These reactions are typically carried out under specific conditions to ensure the desired product formation.

Scientific Research Applications

Bryostatin 1 has a wide range of scientific research applications:

    Neurological Disorders: this compound-1 has shown great therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression.

    Cancer: this compound has been studied in clinical trials as an anti-cancer agent.

    HIV/AIDS: this compound-1 is in clinical trials as a latency reversal agent for the eradication of HIV/AIDS.

    Other Applications:

Comparison with Similar Compounds

Bryostatin 1 is unique among similar compounds due to its potent PKC modulation and broad range of biological activities. Similar compounds include:

This compound’s unique combination of potent PKC modulation and diverse therapeutic potential sets it apart from these similar compounds.

Properties

CAS No.

83314-01-6

Molecular Formula

C47H68O17

Molecular Weight

905.0 g/mol

IUPAC Name

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI Key

MJQUEDHRCUIRLF-MEBWOBETSA-N

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Appearance

Solid powder

83314-01-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

solubility

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bryostatin 1;  Bryostatin-1;  Bryostatin1;  NSC-339555;  NSC 339555;  NSC339555; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 1
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Bryostatin 1
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Reactant of Route 6
Bryostatin 1

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